molecular formula C44H38Sn2 B14380055 [1,2-Phenylenebis(methylene)]bis(triphenylstannane) CAS No. 87991-74-0

[1,2-Phenylenebis(methylene)]bis(triphenylstannane)

Cat. No.: B14380055
CAS No.: 87991-74-0
M. Wt: 804.2 g/mol
InChI Key: DWQHKWDUCPOXGI-UHFFFAOYSA-N
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Description

[1,2-Phenylenebis(methylene)]bis(triphenylstannane): is a chemical compound with the molecular formula C₄₄H₃₈Sn₂ . It is a type of organotin compound, which means it contains tin atoms bonded to carbon atoms. This compound is known for its unique structure, where two triphenylstannane groups are connected by a 1,2-phenylenebis(methylene) linker .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2-Phenylenebis(methylene)]bis(triphenylstannane) typically involves the reaction of triphenylstannyl chloride with a suitable 1,2-phenylenebis(methylene) precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: [1,2-Phenylenebis(methylene)]bis(triphenylstannane) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

Chemistry: In chemistry, [1,2-Phenylenebis(methylene)]bis(triphenylstannane) is used as a reagent in organic synthesis. It can be employed in the formation of carbon-tin bonds, which are useful in various synthetic pathways .

Biology and Medicine:

Industry: In industry, organotin compounds are used as stabilizers in the production of PVC and other polymers. [1,2-Phenylenebis(methylene)]bis(triphenylstannane) could potentially be used in similar applications .

Mechanism of Action

The mechanism of action of [1,2-Phenylenebis(methylene)]bis(triphenylstannane) involves its ability to form stable carbon-tin bonds. These bonds can interact with various molecular targets, depending on the specific application. For example, in organic synthesis, the compound can act as a nucleophile, attacking electrophilic centers in other molecules .

Comparison with Similar Compounds

Uniqueness: What sets [1,2-Phenylenebis(methylene)]bis(triphenylstannane) apart from similar compounds is its specific 1,2-phenylenebis(methylene) linker, which provides unique steric and electronic properties. This can influence its reactivity and the types of reactions it can undergo .

Properties

CAS No.

87991-74-0

Molecular Formula

C44H38Sn2

Molecular Weight

804.2 g/mol

IUPAC Name

triphenyl-[[2-(triphenylstannylmethyl)phenyl]methyl]stannane

InChI

InChI=1S/C8H8.6C6H5.2Sn/c1-7-5-3-4-6-8(7)2;6*1-2-4-6-5-3-1;;/h3-6H,1-2H2;6*1-5H;;

InChI Key

DWQHKWDUCPOXGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](CC2=CC=CC=C2C[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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